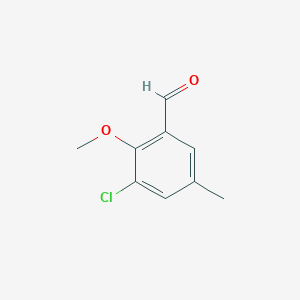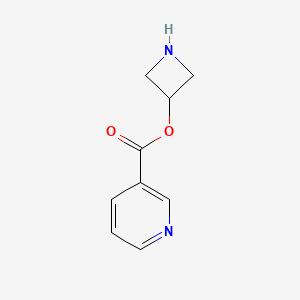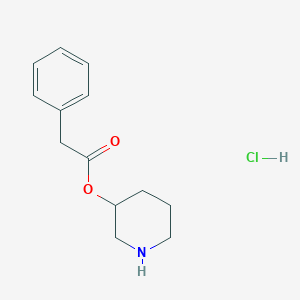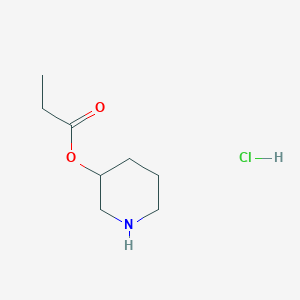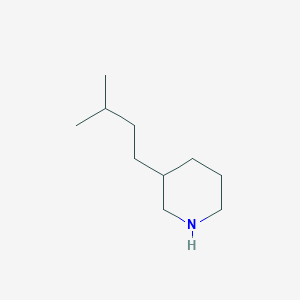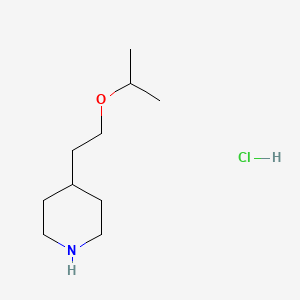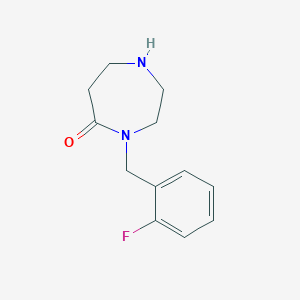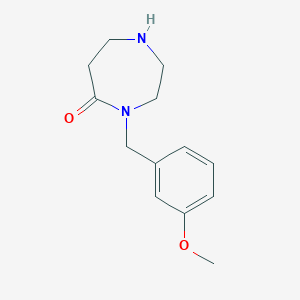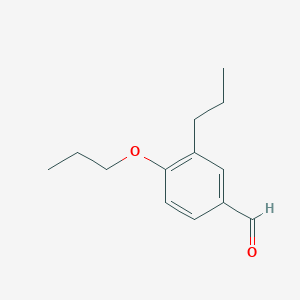
4-Propoxy-3-propylbenzaldehyde
Descripción general
Descripción
“4-Propoxy-3-propylbenzaldehyde” is a chemical compound with the molecular formula C13H18O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Propoxy-3-propylbenzaldehyde” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“4-Propoxy-3-propylbenzaldehyde” has a molecular weight of 206.28 g/mol . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Behaviors
- Synthesis of Terpyridines: In a study on the synthesis of terpyridines, 4-Propoxy-3-propylbenzaldehyde was utilized. The reaction of this compound with other reagents led to unexpected products, demonstrating its complex reactivity in chemical synthesis (Rocco, Housecroft, & Constable, 2019).
Catalysis and Functionalization
- Catalyzed Oxidation Reactions: The compound played a role in research exploring catalyzed oxidation reactions, highlighting its potential in creating various aromatic carbonyl compounds (Jiang et al., 2014).
Solubility and Thermodynamics
- Solubility Studies: Research on the solubility of related compounds in various solvents has been conducted, providing essential data for understanding the dissolution behaviors of similar aldehydes (Wang, Xu, & Xu, 2017).
Pharmaceutical and Biological Applications
- Antioxidant Activity: Studies have been conducted on derivatives of similar compounds, like 4-Fluorobenzaldehyde, for their antioxidant activity, which could imply potential pharmaceutical applications (El Nezhawy et al., 2009).
Electrochemical Applications
- Electrochemical Characterization: Investigations into the electrochemical properties of modified electrodes using compounds like 4-hydroxybenzaldehyde hint at the electrochemical applications of 4-Propoxy-3-propylbenzaldehyde (Garcia, Pauli, & Ortiz, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-propoxy-3-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUWTQJDNRUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxy-3-propylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



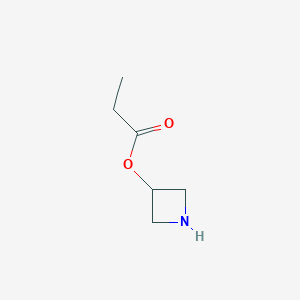
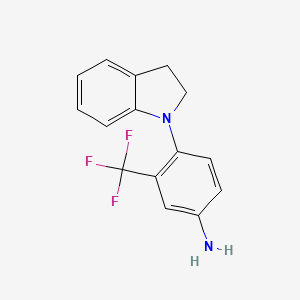
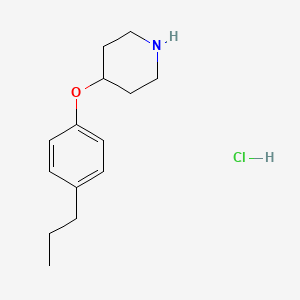
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
